molecular formula C16H18BN3O2 B1396897 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile CAS No. 1150620-53-3

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1396897
CAS No.: 1150620-53-3
M. Wt: 295.1 g/mol
InChI Key: IBYVHNDLVWBVHS-UHFFFAOYSA-N
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Description

Biological Activity

The compound 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BN3O2C_{15}H_{18}BN_3O_2, with a molecular weight of approximately 269.13 g/mol. The presence of the tetramethyl-1,3,2-dioxaborolan moiety is significant for its reactivity and biological interactions.

Research indicates that compounds containing the pyrazole and dioxaborolane moieties exhibit various biological activities, including:

  • Androgen Receptor Modulation : Similar compounds have been shown to act as selective androgen receptor modulators (SARMs), which can have therapeutic implications in treating conditions such as prostate cancer. Specifically, they can function as antagonists to inhibit the proliferation of androgen-dependent cancer cells .
  • Enzyme Inhibition : The dioxaborolane group is known to interact with enzymes involved in various metabolic pathways. Such interactions may lead to altered enzyme activity and subsequent effects on cell signaling pathways.

Table 1: Biological Activity Summary

Biological ActivityMechanismReference
Androgen receptor antagonismInhibition of AR signaling pathways
Cytotoxicity against cancer cellsInduces apoptosis in prostate cancer cell lines
Enzyme inhibitionModulation of metabolic enzymes

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Prostate Cancer Studies : A study demonstrated that pyrazole derivatives similar to this compound showed significant inhibition of prostate cancer cell lines through AR antagonism. The results indicated a reduction in cell viability and induction of apoptosis in these cancer cells .
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyrazole derivatives revealed that modifications to the dioxaborolane structure could enhance binding affinity to target receptors. This study highlighted the importance of structural variations in optimizing biological activity .
  • Pharmacokinetics and Toxicology : Initial toxicity assessments indicated that while some derivatives caused skin and eye irritation, they exhibited favorable pharmacokinetic profiles with low potential for drug-drug interactions .

Scientific Research Applications

Organic Synthesis

1.1 Suzuki Coupling Reactions

The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) in this compound allows it to participate effectively in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are essential in pharmaceuticals and organic materials .

1.2 Aldol Reactions

The compound can also undergo aldol reactions due to its ketone or aldehyde functionalities. This property is useful for creating complex organic molecules through simple condensation reactions .

Material Science Applications

2.1 Aggregation-Induced Emission (AIE)

The compound has been utilized in the synthesis of aggregation-induced emission (AIE) materials. AIE-active compounds are known for their ability to exhibit strong fluorescence when aggregated, making them valuable for applications in organic light-emitting diodes (OLEDs) and bioimaging. For instance, derivatives of this compound have shown promising results with high quantum yields .

2.2 Dye-Sensitized Solar Cells (DSSCs)

Another significant application is in the development of dyes for dye-sensitized solar cells (DSSCs). The incorporation of this compound into dye formulations has led to improved power conversion efficiencies (PCE), with reported values around 4.94% under standard testing conditions. The dye's structure enhances light absorption and electron transfer processes within the solar cell .

Biomedical Applications

3.1 Anticancer Activity

Recent studies have indicated potential anticancer properties of compounds containing the pyrazole moiety similar to that found in 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Study Title Focus Area Findings
Synthesis of AIE-active materials using boronatesMaterial ScienceAchieved high quantum yields; potential applications in OLEDs and bioimaging.
Development of novel DSSCsRenewable EnergyImproved PCE due to enhanced light absorption from dye formulations incorporating tetramethyl-dioxaborolane derivatives.
Evaluation of anticancer properties of pyrazole derivativesBiomedical ResearchIndicated significant inhibition of cancer cell growth with potential for further drug development .

Q & A

Q. What are the common synthetic routes for preparing 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized?

Basic Research Focus :
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A standard protocol involves reacting a pyrazole-bearing aryl halide with a pinacol boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (0.5–2 mol%) .
  • Base : Cs₂CO₃ or K₂CO₃ in a biphasic solvent system (THF/H₂O or dioxane/H₂O) .
  • Temperature : 80–100°C for 12–24 hours under inert atmosphere .
    Optimization : Monitor reaction progress via TLC or LC-MS. Use microwave-assisted synthesis to reduce time (e.g., 30 min at 120°C) .

Q. How can researchers characterize the purity and structural integrity of this compound, given the lack of analytical data from commercial suppliers?

Basic Research Focus :

  • NMR Spectroscopy : Confirm the presence of the dioxaborolan-2-yl group (quartet at δ ~1.3 ppm for methyl protons) and benzonitrile (C≡N stretch at ~2230 cm⁻¹ in IR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly if pyrazole substitution is unclear .
    Data Validation : Cross-reference with synthetic intermediates (e.g., boronic acid precursors) to confirm coupling efficiency .

Q. What are the challenges in utilizing this compound for drug discovery, specifically in cross-coupling reactions with electron-deficient heterocycles?

Advanced Research Focus :

  • Steric Hindrance : The tetramethyl dioxaborolan group may impede coupling with bulky partners. Use ligand-accelerated catalysis (e.g., SPhos or XPhos) to enhance reactivity .
  • Competing Reactions : The nitrile group can participate in undesired side reactions (e.g., hydrolysis under basic conditions). Employ mild bases (e.g., K₃PO₄) and anhydrous solvents .
    Case Study : In synthesizing HSD17B13 inhibitors, the compound’s boronate ester was coupled with a trifluoromethylphenyl moiety at 40°C using CsF as a base to minimize side reactions .

Q. How can computational methods aid in predicting the reactivity of this compound in transition-metal-catalyzed reactions?

Advanced Research Focus :

  • DFT Calculations : Model the electron density of the boronate ester and pyrazole ring to predict regioselectivity in cross-couplings .
  • Docking Studies : Simulate interactions with catalytic sites (e.g., Pd(0) centers) to optimize ligand design .
    Validation : Compare computational predictions with experimental outcomes (e.g., coupling yields with aryl halides of varying electronic profiles) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-boronate derivatives?

Advanced Research Focus :

  • Purity Assessment : Commercial batches may lack analytical validation (e.g., residual Pd or solvents). Conduct ICP-MS for metal traces and ¹H NMR for solvent residues .
  • Bioactivity Profiling : Use orthogonal assays (e.g., enzymatic vs. cellular) to differentiate true activity from assay artifacts. For example, pyrazole-boronates in COX-2 inhibitor studies showed variability due to off-target effects .
    Mitigation : Reproduce synthesis in-house and validate purity via multiple techniques (HPLC, HRMS) before biological testing .

Q. How does the electronic nature of the benzonitrile group influence the compound’s reactivity in photophysical applications?

Advanced Research Focus :

  • UV-Vis Studies : The strong electron-withdrawing nitrile group enhances charge-transfer transitions in donor-acceptor dyads. Measure λₐₜₜ in solvents of varying polarity to assess intramolecular charge transfer .
  • Applications : Used in meta-terphenyl-linked D–π–A systems for optoelectronic materials, with emission tunable via substituent effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₆H₁₈BN₃O₂
  • CAS No.: 2223055-73-8
  • Key Features : A pyrazole core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and at the 1-position with a para-benzonitrile group.
  • Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The benzonitrile moiety enhances electron-withdrawing effects, influencing reactivity and binding in pharmaceutical contexts .

Comparison with Structural Analogs

Structural Variations in Pyrazole-Boronate Derivatives

The compound is differentiated from analogs by the position and nature of substituents on the pyrazole and aromatic rings. Key examples include:

Compound CAS No. Substituent Differences Key Applications
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (Target Compound) 2223055-73-8 Para-benzonitrile on benzene; unsubstituted pyrazole Cross-coupling intermediates, drug discovery
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (Ortho isomer) 1402166-71-5 Ortho-benzonitrile instead of para Suzuki reactions; steric effects alter coupling efficiency
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - Methyl groups at pyrazole 1- and 3-positions; no aromatic nitrile Ligand design; reduced steric hindrance for metal coordination
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile 1022092-33-6 Propanenitrile substituent on pyrazole instead of benzene Specialty polymers; altered solubility and electronic properties
3,5-Dimethyl-4-((5-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)oxy)benzonitrile - Complex thiazolo-pyrimidine scaffold; para-benzonitrile retained HIV-1 reverse transcriptase inhibition (IC₅₀ < 100 nM)

Physicochemical Properties

  • Solubility : The para-benzonitrile group increases polarity compared to alkyl-substituted analogs (e.g., 1,3-dimethylpyrazole derivatives) , enhancing aqueous solubility for biological applications.
  • Thermal Stability : Pyrazole-boronate esters generally exhibit stability up to 150°C, but benzonitrile derivatives may show lower melting points due to reduced crystallinity (e.g., 94–95°C for azido analogs in ).

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The para-benzonitrile group activates the boronate ester for faster transmetallation in Suzuki reactions compared to electron-donating substituents .
  • Steric Effects : Ortho-substituted benzonitrile analogs (e.g., ) show reduced coupling efficiency due to hindered access to the boron center.

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)14-9-10-19-20(14)13-7-5-12(11-18)6-8-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVHNDLVWBVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729251
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150620-53-3
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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